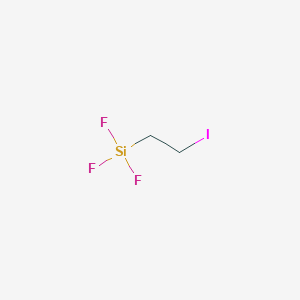
Trifluoro(2-iodoethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoro(2-iodoethyl)silane is an organosilicon compound characterized by the presence of trifluoromethyl and iodoethyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trifluoro(2-iodoethyl)silane can be synthesized through several methods. One common approach involves the reaction of trifluoroethyl iodide with a silicon-based reagent under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoro(2-iodoethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different silicon-containing products.
Oxidation Reactions: Oxidation of this compound can lead to the formation of silicon-oxygen bonds.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while reduction and oxidation reactions produce different silicon-based products.
Wissenschaftliche Forschungsanwendungen
Trifluoro(2-iodoethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of trifluoro(2-iodoethyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can form bonds with nucleophiles, while the iodoethyl group can participate in substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Trifluorosilane: Similar in structure but lacks the iodoethyl group.
Iodoethylsilane: Contains the iodoethyl group but lacks the trifluoromethyl group.
Trifluoroethylsilane: Contains the trifluoromethyl group but lacks the iodoethyl group.
Uniqueness: Trifluoro(2-iodoethyl)silane is unique due to the presence of both trifluoromethyl and iodoethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups makes it a versatile compound in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
62967-82-2 |
|---|---|
Molekularformel |
C2H4F3ISi |
Molekulargewicht |
240.04 g/mol |
IUPAC-Name |
trifluoro(2-iodoethyl)silane |
InChI |
InChI=1S/C2H4F3ISi/c3-7(4,5)2-1-6/h1-2H2 |
InChI-Schlüssel |
OOAYLTPSKFEIQG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CI)[Si](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



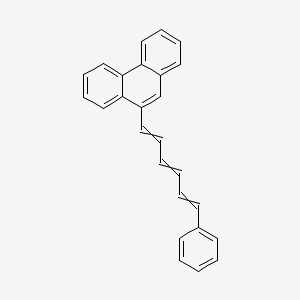
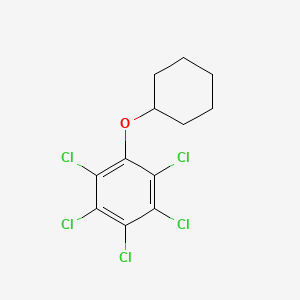
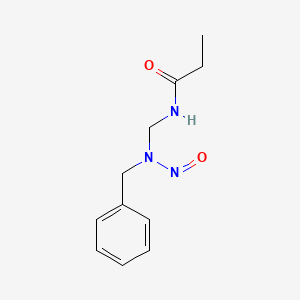
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
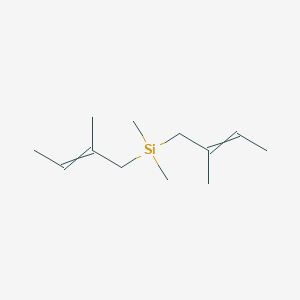
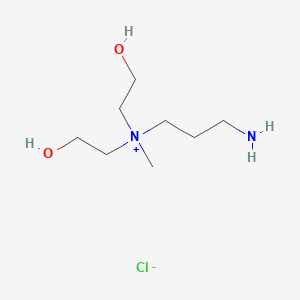
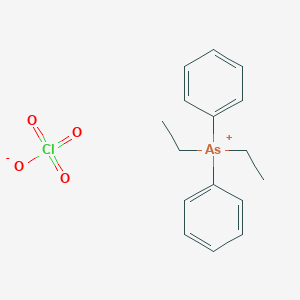

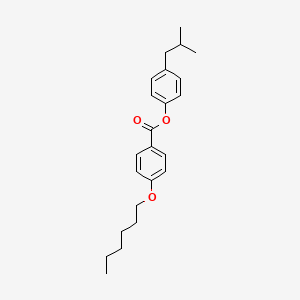

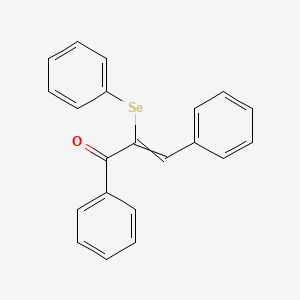
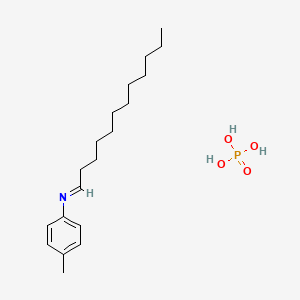
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
